3-Quinolinecarboxaldehyde,1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-

Description

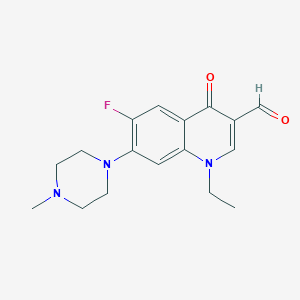

The compound 3-Quinolinecarboxaldehyde,1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo- (CAS: 110719-56-7), also known as pefloxacin aldehyde, is a quinoline derivative with the molecular formula C₁₆H₁₈N₃O₂F and a molecular weight of 303.331 . Its structure features:

- Ethyl group at position 1 (N1),

- Fluorine at position 6,

- 4-Methylpiperazinyl group at position 7,

- Oxo group at position 4,

- Carboxaldehyde at position 2.

This compound serves as a key intermediate in synthesizing fluoroquinolone antibiotics like pefloxacin, where the carboxaldehyde group is later oxidized to a carboxylic acid . Its structural framework is critical for antibacterial activity, particularly against Gram-negative bacteria, due to interactions with DNA gyrase and topoisomerase IV .

Properties

IUPAC Name |

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O2/c1-3-20-10-12(11-22)17(23)13-8-14(18)16(9-15(13)20)21-6-4-19(2)5-7-21/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFDKMXDZDVEQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149372 | |

| Record name | 1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110719-58-9 | |

| Record name | 1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110719589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Quinolinecarboxaldehyde, 1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, commonly referred to as compound AX-HO5S , is a synthetic derivative of quinoline that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a quinoline core with various substituents that influence its pharmacological properties.

- Molecular Formula : C16H18FN3O2

- Molecular Weight : 303.33 g/mol

- CAS Number : 110719-56-7

- Physical Properties :

- Boiling Point: 530.5°C

- Density: 1.308 g/cm³

- LogP: 1.77640 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the piperazine moiety is particularly significant as it enhances binding affinity and selectivity towards specific targets.

Antimicrobial Activity

Research indicates that derivatives of quinoline, including AX-HO5S, exhibit significant antimicrobial properties. For example:

- Antibacterial Activity : Studies have shown that several quinoline derivatives demonstrate potent antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The compound's structure allows it to inhibit bacterial DNA synthesis by targeting topoisomerases, essential enzymes for DNA replication .

Anticancer Properties

Quinoline derivatives are also being explored for their anticancer potential:

- In Vitro Studies : In vitro assays have demonstrated that AX-HO5S exhibits cytotoxic effects against multiple cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the inhibition of sirtuins and other cancer-related pathways .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

- Inflammatory Models : In experimental models, AX-HO5S significantly inhibited the production of pro-inflammatory cytokines and nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases by modulating immune responses .

Case Studies and Research Findings

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. Specifically, studies have shown that 3-Quinolinecarboxaldehyde and its derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Anticancer Properties

The compound's unique structure allows it to interact with multiple biological targets, which is critical in cancer therapy. Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle proteins .

Central Nervous System (CNS) Effects

The piperazine group in the compound is known to influence CNS activity. Research indicates that similar compounds can act as anxiolytics or antidepressants by modulating neurotransmitter systems, particularly serotonin and dopamine pathways.

Antiviral Activity

Emerging studies have suggested that quinoline derivatives possess antiviral properties against certain viruses, including those responsible for respiratory infections. The mechanism of action may involve the inhibition of viral replication or interference with viral entry into host cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of quinoline derivatives, including 3-Quinolinecarboxaldehyde, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on human breast cancer cell lines showed that treatment with 3-Quinolinecarboxaldehyde resulted in increased levels of caspase activation, indicating the induction of apoptosis. Flow cytometry analysis revealed that the compound effectively induced cell cycle arrest at the G2/M phase .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes structural analogs and their biological/pharmacological distinctions:

Structural and Functional Insights

Position 1 Substitutions

- Ethyl vs. Cyclopropyl : Cyclopropyl analogs (e.g., ciprofloxacin derivatives) exhibit broader antibacterial spectra due to enhanced DNA gyrase binding . Ethyl-substituted compounds (e.g., target compound) may prioritize Gram-negative activity .

Position 7 Modifications

- 4-Methylpiperazinyl : The methyl group improves solubility and bacterial cell penetration compared to unsubstituted piperazinyl (Impurity D) .

- Nitroso or Oxoalkyl Groups (e.g., 4-nitroso-piperazinyl): These modifications may alter metabolic stability or introduce nitric oxide-mediated effects .

- Allyl or Trifluoromethyl Groups : Allyl groups (e.g., CAS 75001-56-8) enhance lipophilicity, while trifluoromethyl groups improve resistance to enzymatic degradation .

Carboxaldehyde vs. Carboxylic Acid/Ester

Preparation Methods

Reaction Mechanism and Substrate Selection

The process begins with 2,3-dichloroquinoline as the starting material. Under high-pressure carbon monoxide (40 atm) and palladium chloride catalysis, the chloro substituents at positions 2 and 3 undergo carbonylation to form a dicarboxylate ester. For example, 2,3-dichloroquinoline reacts with methanol and CO in the presence of PdCl₂ and triphenylphosphine to yield dimethyl 2,3-quinolinedicarboxylate . Hydrolysis of this ester with NaOH produces 2,3-quinolinedicarboxylic acid , which undergoes thermal decarboxylation at 153°C in anisole to selectively remove the carboxyl group at position 2, yielding 3-quinolinecarboxylic acid .

Adaptation for Carboxaldehyde Synthesis

To introduce a carboxaldehyde group at position 3, the carboxylate intermediate could be reduced to an alcohol and oxidized to the aldehyde. For instance:

-

Reduction : Treat 3-quinolinecarboxylic acid with lithium aluminum hydride (LiAlH₄) to produce 3-quinolinemethanol .

-

Oxidation : Oxidize the alcohol to the aldehyde using pyridinium chlorochromate (PCC) or Swern oxidation conditions.

This pathway, while speculative, aligns with standard organic transformations and the decarboxylation strategy demonstrated in the patent.

Direct Formylation at Position 3

The Vilsmeier-Haack reaction offers a route to introduce the aldehyde group directly. This electrophilic formylation requires an activating group (e.g., methoxy or methyl) ortho to the formylation site.

Protocol for Vilsmeier-Haack Formylation

-

Substrate : 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline

-

Reagents : POCl₃ and DMF (Vilsmeier reagent)

-

Conditions : 0°C to room temperature, 4–6 hours

-

Workup : Quench with sodium acetate and isolate the aldehyde via chromatography.

Limitations

-

The electron-deficient quinoline ring may necessitate harsher conditions or directing groups.

-

Competing reactions at other positions could reduce yield.

Comparative Analysis of Synthetic Routes

Optimization Strategies and Scalability

Decarboxylation Conditions

The patent emphasizes controlled heating during decarboxylation to avoid runaway reactions. For large-scale synthesis, continuous flow reactors are recommended to maintain temperature stability.

Q & A

Q. Table 1: Substituent Effects on Yield

| Substituent at Position 7 | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-Methylpiperazinyl | DMF, 100°C, 12h | 78–85 | |

| 4-Nitroso-piperazinyl | Ethanol, 80°C, 8h | 65 | |

| 4-(Cyanomethyl)-piperazinyl | Acetonitrile, 70°C | 72 |

Basic: What spectroscopic and crystallographic methods are used for structural validation?

Answer:

- X-ray crystallography is the gold standard, providing bond lengths, angles, and packing interactions. For example:

- FT-IR and NMR confirm functional groups (e.g., carbonyl at 1700–1750 cm⁻¹, fluorine coupling in -NMR) .

Q. Table 2: Crystallographic Data

| Compound | Space Group | -factor | (ų) | Reference |

|---|---|---|---|---|

| 1-Ethyl-6-fluoro-7-(4-methylpiperazinyl) | 0.049 | 1263.5 | ||

| 1-Cyclopropyl-6-fluoro-7-(4-nitroso-piperazinyl) | 0.067 | 1056.2 |

Advanced: How do structural modifications at position 7 influence antibacterial activity?

Answer:

The piperazinyl group at position 7 is critical for DNA gyrase inhibition. Modifications alter pharmacokinetics and target binding:

Q. Table 3: Structure-Activity Relationships (SAR)

| Substituent at Position 7 | MIC (µg/mL) E. coli | LogP | Reference |

|---|---|---|---|

| 4-Methylpiperazinyl | 0.12 | 1.2 | |

| 4-(3,4-Dimethoxybenzoyl)-piperazinyl | 0.05 | 2.8 | |

| 3-Methylpiperazinyl (Cadrofloxacin) | 0.03 | 1.5 |

Advanced: How to resolve contradictions in antibacterial data across studies?

Answer: Contradictions often arise from:

Strain-specific resistance : Fluoroquinolone-resistant P. aeruginosa may show elevated MICs despite structural optimizations .

Crystallographic packing effects : Hydrogen bonding in the solid state (e.g., carboxylate⋯piperazinium interactions) may not reflect solution-phase behavior .

Assay variability : Broth microdilution vs. agar diffusion methods yield discrepancies in zone-of-inhibition measurements .

Q. Methodological Recommendations :

- Standardize testing using CLSI guidelines.

- Compare free energy of binding (ΔG) via molecular docking to correlate crystallographic and activity data .

Advanced: How to design derivatives with improved CNS penetration?

Answer:

- Lipophilicity modulation : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce LogP while maintaining potency .

- Blood-brain barrier (BBB) transporters : Incorporate zwitterionic motifs (e.g., carboxylate + piperazinium) to exploit carrier-mediated transport .

Q. Table 4: Derivative Design Strategies

| Strategy | Example Modification | Outcome | Reference |

|---|---|---|---|

| Zwitterion formation | 4-Carboxybenzoate counterion | Enhanced BBB permeability | |

| Fluorine substitution | 8-Difluoromethoxy | Increased CSF penetration |

Advanced: How does crystal packing influence photostability?

Answer:

Close-packed structures with intermolecular hydrogen bonds (e.g., N–H⋯O=C) reduce photodegradation. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.